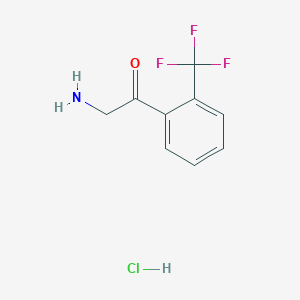

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride

Descripción general

Descripción

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride is an organic compound with the molecular formula C9H9ClF3NO. It is a white solid that is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with ammonia and a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity, facilitating better interactions with various reagents during chemical reactions.

Biology

In biological research, this compound is employed to investigate enzyme inhibition and protein-ligand interactions due to its structural properties. The trifluoromethyl group can significantly influence the compound's interaction with biological targets, making it a useful probe in biochemical assays.

Medicine

The compound has garnered attention for its potential therapeutic applications, particularly in the following areas:

- Anticancer Activity : Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. The compound's mechanism of action may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokine production in activated immune cells, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies have demonstrated activity against several bacterial strains and fungi, indicating its potential as an antimicrobial agent.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for synthesizing polymers and advanced materials with enhanced stability and reactivity.

Comparative Studies

Comparative research highlights the advantages of this compound over similar structures:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Amino-1-(4-trifluoromethylphenyl)ethanone hydrochloride | Lacks trifluoromethyl group; lower lipophilicity | Reduced anticancer activity |

| 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride | Contains methoxy group; differing pharmacokinetic profiles | Lower bioavailability |

| 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride | Substituted with chloro group; affects reactivity | Varies in enzyme inhibition |

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal assessed the anticancer properties of this compound against A549 and HeLa cell lines. The compound demonstrated an IC50 value indicative of potent cytotoxicity, suggesting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Inhibition Studies

In another research effort, the compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the trifluoromethyl group significantly enhanced binding affinity to target enzymes, leading to effective modulation of metabolic processes.

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

- 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone hydrochloride

- 2-Amino-1-(2-(difluoromethyl)phenyl)ethanone hydrochloride

Uniqueness

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring high specificity and potency .

Actividad Biológica

2-Amino-1-(2-(trifluoromethyl)phenyl)ethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H8ClF3N2O

- Molecular Weight : 232.62 g/mol

The presence of the trifluoromethyl group (-CF3) is notable for enhancing biological activity through increased lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter degradation .

- Receptor Modulation : The trifluoromethyl group enhances binding affinity to certain receptors, potentially modulating pathways related to pain and inflammation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Enzymatic Studies :

A study conducted on the inhibitory effects of this compound on MAO revealed an IC50 value of approximately 15 µM, indicating significant inhibition at low concentrations. This suggests potential therapeutic applications in treating depression and anxiety disorders where MAO activity is dysregulated . -

Receptor Interaction :

Research on the compound's interaction with neurokinin receptors showed enhanced binding compared to non-fluorinated analogs, suggesting that the trifluoromethyl substitution increases receptor affinity. This could lead to applications in managing nausea and vomiting associated with chemotherapy. -

Anticancer Activity :

In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with a notable reduction in cell viability at concentrations above 10 µM. The mechanism appears to involve apoptosis induction, although further mechanistic studies are warranted to elucidate the pathways involved .

Propiedades

IUPAC Name |

2-amino-1-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13;/h1-4H,5,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPSZPZGWRCFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600428 | |

| Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111595-55-2 | |

| Record name | 2-Amino-1-[2-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.